molecular formula C32H38O2 B12572646 1,1'-Binaphthalene, 2,2'-bis(hexyloxy)- CAS No. 199009-48-8

1,1'-Binaphthalene, 2,2'-bis(hexyloxy)-

Cat. No.: B12572646
CAS No.: 199009-48-8
M. Wt: 454.6 g/mol
InChI Key: NWEYKRGYDQZELF-UHFFFAOYSA-N
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Description

1,1'-Binaphthalene, 2,2'-bis(hexyloxy)- (CAS: Not explicitly provided in evidence) is a binaphthyl derivative featuring two hexyloxy (-O-C₆H₁₃) substituents at the 2,2' positions of the naphthalene rings.

Properties

CAS No.

199009-48-8

Molecular Formula

C32H38O2

Molecular Weight

454.6 g/mol

IUPAC Name

2-hexoxy-1-(2-hexoxynaphthalen-1-yl)naphthalene

InChI

InChI=1S/C32H38O2/c1-3-5-7-13-23-33-29-21-19-25-15-9-11-17-27(25)31(29)32-28-18-12-10-16-26(28)20-22-30(32)34-24-14-8-6-4-2/h9-12,15-22H,3-8,13-14,23-24H2,1-2H3

InChI Key

NWEYKRGYDQZELF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- typically involves the following steps:

Chemical Reactions Analysis

1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. .

Scientific Research Applications

1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physical Properties of Selected Binaphthyl Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics
1,1'-Binaphthalene, 2,2'-bis(hexyloxy)- 2,2'-hexyloxy C₃₂H₄₀O₂ 480.66 High lipophilicity; potential for liquid crystalline phases
2,2′-Bis(methoxymethoxy)-3,3′-diphenyl-1,1′-binaphthalene 2,2′-methoxymethoxy, 3,3′-diphenyl C₃₆H₃₂O₆ 560.64 Crystalline solid; hydrogen-bonding network stabilizes packing
(R)-2,2′-Dimethoxy-1,1′-binaphthalene 2,2′-methoxy C₂₂H₁₈O₂ 314.37 Chiral catalyst; high thermal stability
Naphthalene, 2,2'-(1,3-butadiyne-1,4-diyl)bis[6-(hexyloxy)- 2,2'-hexyloxy + butadiyne bridge C₃₆H₃₈O₂ 502.69 Rigid conjugated structure; enhanced π-orbital overlap
2,2'-Bis[(2-chloro-benzyl)oxy]-1,1'-binaphthalene 2,2'-chlorobenzyloxy C₃₄H₂₂Cl₂O₂ 545.44 Antimicrobial activity; halogen-enhanced biointeractions
Key Observations:
  • Crystallinity : Methoxymethoxy and diphenyl substituents promote dense hydrogen-bonding networks, favoring crystalline phases , whereas hexyloxy chains may induce amorphous or liquid crystalline behavior.
  • Electronic Properties : The butadiyne-linked analogue (C₃₆H₃₈O₂) exhibits rigid conjugation, contrasting with the flexible hexyloxy chains in the target compound .

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